

Spectroscopic Data of 4-Nitro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Nitro-1H-indazole

Cat. No.: B1294632

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Nitro-1H-indazole**, a crucial heterocyclic compound in the landscape of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to 4-Nitro-1H-indazole

4-Nitro-1H-indazole is a substituted indazole, a class of bicyclic heteroaromatic compounds that are isosteric to purines and have garnered significant attention in drug discovery. The introduction of a nitro group at the 4-position of the indazole core profoundly influences its electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is the cornerstone of its application, ensuring identity, purity, and a foundational understanding of its molecular structure for further synthetic modifications and biological evaluations.

Molecular Structure and Atom Numbering

The structural integrity and unambiguous assignment of spectroscopic signals are predicated on a standardized numbering system for the **4-Nitro-1H-indazole** scaffold. The following diagram illustrates the accepted IUPAC numbering convention, which will be referenced throughout this guide.

Caption: Molecular structure of **4-Nitro-1H-indazole** with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the ^1H and ^{13}C NMR data for **4-Nitro-1H-indazole**, typically recorded in deuterated dimethyl sulfoxide (DMSO-d_6) to ensure solubility and to observe the exchangeable N-H proton.

^1H NMR Spectroscopy

The proton NMR spectrum of **4-Nitro-1H-indazole** is characterized by distinct signals in the aromatic region and a broad singlet for the N-H proton. The electron-withdrawing nature of the nitro group at the C4 position significantly deshields adjacent protons.

Table 1: ^1H NMR Spectroscopic Data for **4-Nitro-1H-indazole** in DMSO-d_6

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]
H-3	~8.80	s	-
H-5	~8.15	d	~8.0
H-6	~7.60	t	~8.0
H-7	~7.90	d	~8.0
N1-H	>13.0 (broad)	br s	-

Note: The exact chemical shifts can vary slightly depending on the concentration and the specific batch of deuterated solvent.

Interpretation of the ^1H NMR Spectrum:

- N1-H Proton:** The proton on the N1 nitrogen is acidic and its signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its downfield shift beyond 13.0 ppm is characteristic of N-H protons in indazole systems.

- **Aromatic Protons:** The signals for the protons on the benzene ring appear in the range of 7.60-8.80 ppm. The H-3 proton is a singlet as it has no adjacent protons. The H-5, H-6, and H-7 protons form a coupled system. The H-5 and H-7 protons appear as doublets due to coupling with H-6, while H-6 appears as a triplet from coupling to both H-5 and H-7. The downfield shift of H-5 is attributed to the deshielding effect of the adjacent nitro group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: ¹³C NMR Spectroscopic Data for **4-Nitro-1H-indazole** in DMSO-d₆

Carbon Assignment	Chemical Shift (δ) [ppm]
C-3	~135.0
C-3a	~120.0
C-4	~140.0
C-5	~120.5
C-6	~128.0
C-7	~115.0
C-7a	~141.0

Note: These are approximate values and can vary slightly based on experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

- **Quaternary Carbons:** The carbons C-3a, C-4, and C-7a are quaternary and their signals are typically of lower intensity. The carbon atom bearing the nitro group (C-4) is significantly deshielded and appears at a downfield chemical shift.
- **Aromatic Carbons:** The remaining carbon signals are in the expected aromatic region. The chemical shifts are influenced by the positions relative to the nitro group and the fused

pyrazole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Nitro-1H-indazole** is characterized by the vibrational frequencies of the N-H, C-H, C=C, and N-O bonds.

Table 3: Key IR Absorption Bands for **4-Nitro-1H-indazole**

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3300-3400	Medium, Broad
Aromatic C-H Stretch	~3100	Medium
Asymmetric NO ₂ Stretch	~1530	Strong
Symmetric NO ₂ Stretch	~1350	Strong
Aromatic C=C Bending	1600-1450	Medium-Strong

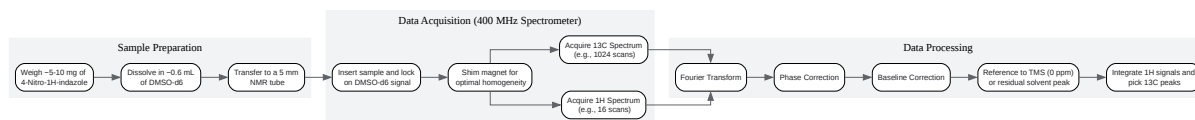
Interpretation of the IR Spectrum:

- N-H Stretching:** The broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration, broadened due to hydrogen bonding in the solid state.
- NO₂ Stretching:** The two strong absorption bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ are the most indicative signals for the nitro group, corresponding to the asymmetric and symmetric stretching vibrations, respectively.
- Aromatic Vibrations:** The absorptions for aromatic C-H stretching and C=C ring bending are observed in their expected regions, confirming the presence of the aromatic system.

Experimental Protocols

To ensure the reproducibility of the spectroscopic data, the following section outlines a generalized, field-proven methodology for the acquisition of NMR and IR spectra of **4-Nitro-1H-indazole**.

NMR Data Acquisition Protocol



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Caption: A standardized workflow for NMR data acquisition and processing.

- **Sample Preparation:** Accurately weigh 5-10 mg of **4-Nitro-1H-indazole** and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** The data should be acquired on a spectrometer with a proton frequency of at least 400 MHz. After inserting the sample, the instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve optimal homogeneity.
- **¹H NMR Acquisition:** A standard one-dimensional proton spectrum is acquired. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16-64) should be co-added to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (like tetramethylsilane, TMS) or the residual solvent peak (for DMSO-d₆, δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

IR Data Acquisition Protocol

The IR spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer, as this method requires minimal sample preparation.

- **Instrument Preparation:** Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
- **Sample Analysis:** Place a small amount of the solid **4-Nitro-1H-indazole** powder onto the ATR crystal and apply pressure using the instrument's anvil to ensure good contact.
- **Data Acquisition:** Acquire the spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the identification and characterization of **4-Nitro-1H-indazole**. A thorough understanding of its NMR and IR spectra is indispensable for researchers engaged in its synthesis, purification, and application in various fields of chemical and pharmaceutical science. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and reproducible results.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com